molecular formula C7H10N2OS B2684794 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one CAS No. 1008949-73-2

1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Cat. No.: B2684794
CAS No.: 1008949-73-2
M. Wt: 170.23
InChI Key: ZHUOJFGTPZIDPO-UHFFFAOYSA-N
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Description

1-Cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS 1008949-73-2) is a high-value chemical intermediate belonging to the class of imidazolines, which are heterocyclic compounds of significant interest in medicinal chemistry and drug discovery . This compound is supplied with a minimum purity of 95% and is characterized by its molecular formula, C7H10N2OS, and a molecular weight of 170.23 g/mol . The structure of this compound incorporates two key pharmacophoric features that enhance its utility in rational drug design. The cyclopropyl group is a prominent scaffold used to increase metabolic stability, improve physicochemical properties, and constrain the conformation of bioactive molecules . Furthermore, the imidazoline core is a privileged structure found in numerous natural products and therapeutic agents, serving as a key intermediate for the synthesis of a wide range of organic molecules and catalysts . These characteristics make it a versatile building block for constructing molecular hybrids and conjugates, a modern strategy to develop novel antibacterial agents and overcome multi-drug resistance . Researchers can utilize this compound in the synthesis of more complex heterocyclic systems, leveraging modern methods for the regiocontrolled construction of substituted imidazoles . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-cyclopropyl-5-methyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-6(10)9(5-2-3-5)7(11)8-4/h4-5H,2-3H2,1H3,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUOJFGTPZIDPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=S)N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with methyl isothiocyanate, followed by cyclization with a suitable reagent to form the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group undergoes alkylation and arylation reactions due to its nucleophilic sulfur atom.

Example reaction with propargyl bromide
Reaction of the sulfanyl group with propargyl bromide (4.2 equiv) in THF at 60°C for 24 h in the presence of Cs₂CO₃ (2.0 equiv) yields 3-({[1-(3-chlorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine derivatives.

General conditions :

ReagentSolventTemperatureCatalystYield Range
Propargyl bromideTHF60°CCs₂CO₃51–67%

Oxidation Reactions

The sulfanyl group is oxidized to sulfinic (-SO₂H) or sulfonic (-SO₃H) acids under controlled conditions.

Oxidation with KMnO₄
Treatment with KMnO₄ (1 eq) and NaHCO₃ (1 eq) in water under reflux converts the -SH group to a sulfonic acid .

 SHNaHCO3KMnO4,Δ SO3H\text{ SH}\xrightarrow[\text{NaHCO}_3]{\text{KMnO}_4,\Delta}\text{ SO}_3\text{H}

Key observations :

  • Reaction proceeds via radical intermediates in aqueous alkaline conditions .

  • Over-oxidation to sulfones is avoided by stoichiometric control .

Cycloaddition and Ring-Opening Reactions

The cyclopropyl group participates in [2+1] cycloadditions, while the dihydroimidazolone ring undergoes acid-catalyzed ring opening.

Ring-opening with HCl
In concentrated HCl, the cyclopropyl ring opens to form a chlorinated intermediate, which reacts with thiomorpholine to yield thiadiazole derivatives .

CyclopropylHCl Cu powderCl CH2 CH2 S \text{Cyclopropyl}\xrightarrow{\text{HCl Cu powder}}\text{Cl CH}_2\text{ CH}_2\text{ S }

Conditions :

  • Requires Cu powder as a catalyst.

  • Yields unreported but inferred to be moderate based on analogous reactions .

Condensation with Aldehydes

The methyl group at position 4 undergoes aldol-like condensation with aryl aldehydes in AcOH/Ac₂O mixtures.

Reaction with benzaldehyde
Condensation at 100°C for 6 h produces arylidene derivatives 21–24 , with yields ranging from 51–57% .

CH3+Ar CHOAcOH H2SO4Ar CH CH \text{CH}_3+\text{Ar CHO}\xrightarrow{\text{AcOH H}_2\text{SO}_4}\text{Ar CH CH }

Key factors :

  • Acetic acid acts as both solvent and acid catalyst.

  • Electron-withdrawing substituents on aldehydes improve yields .

Thiosemicarbazone Formation

The sulfanyl group reacts with thiosemicarbazide to form thiosemicarbazones, which undergo oxidative cyclization.

Synthesis of thiadiazoles

  • Thiosemicarbazone formation with NH₂-NH-CS-NH₂ in ethanol.

  • Oxidative cyclization with NH₄Fe(SO₄)₂·12H₂O yields 1,3,4-thiadiazole derivatives .

 SH+NH2 NH CS NH2ThiosemicarbazoneFe3+Thiadiazole\text{ SH}+\text{NH}_2\text{ NH CS NH}_2\rightarrow \text{Thiosemicarbazone}\xrightarrow{\text{Fe}^{3+}}\text{Thiadiazole}

Yield : Not quantified but critical for antibacterial activity .

Interaction with Biological Targets

While not a classical reaction, the compound inhibits bacterial growth via binding to nitroreductases in H. pylori, leading to cytotoxic radical generation .

Mechanism :

  • Nitro group reduction to nitro radical anion.

  • Radical disrupts DNA synthesis in metronidazole-resistant strains .

Stability Under Acidic and Oxidative Conditions

The compound decomposes in strong acids (e.g., H₂SO₄) or prolonged exposure to H₂O₂ (>30%), forming sulfoxides and imidazole ring-opened products.

Degradation products :

  • Sulfoxide (major).

  • 4-methylimidazole-5-one (minor).

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one exhibits significant antimicrobial properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

A study demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antibiotic development .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines. Notably, it showed promising results against human breast cancer cells (MCF-7):

Cell Line IC50 Value
MCF-7 (Breast Cancer)15 µM

This indicates a dose-dependent cytotoxic effect, suggesting its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. In studies utilizing LPS-stimulated macrophages, the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50%, indicating its potential role in inflammatory disease management .

Case Studies

Several case studies have been conducted to further elucidate the compound's effects:

  • Antimicrobial Study (2024) : Focused on the efficacy of the compound against common bacterial strains. Results indicated considerable inhibition, especially against Staphylococcus aureus and Escherichia coli.
  • Anticancer Evaluation (2023) : Assessed the cytotoxic effects on MCF-7 cells with findings supporting its potential as an anticancer agent due to its low IC50 value.
  • Inflammation Model Study (2025) : Investigated the anti-inflammatory properties in macrophage cultures, revealing significant reductions in inflammatory markers.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between 1-cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one and analogous imidazolones:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Synthesis
This compound 1-Cyclopropyl, 4-Methyl, 2-Sulfanyl Not explicitly provided* ~196.28 (estimated) Likely synthesized via base-promoted cyclization of amidines and cyclopropyl ketones under transition-metal-free conditions . Smaller substituents may enhance solubility compared to bulkier analogs.
1-Cycloheptyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS 853723-93-0) 1-Cycloheptyl, 2-Sulfanyl C₁₀H₁₆N₂OS 212.31 Larger cycloheptyl group increases steric bulk, potentially reducing solubility. Synthesized via methods analogous to transition-metal-free cyclization.
1-Benzyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS 36017-41-1) 1-Benzyl, 4-Methyl, 2-Sulfanyl C₁₁H₁₂N₂OS 220.29 Aromatic benzyl group may enhance π-π stacking in crystal structures. No explicit synthesis details, but likely involves benzyl-substituted amidines.
1-Benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one (CAS 7245-67-2) 1-Benzoyl, 4-Phenylmethylidene, 2-Sulfanyl C₁₇H₁₂N₂O₂S 308.36 Extended conjugation from benzoyl and phenylmethylidene groups may alter electronic properties (e.g., UV absorption). Safety and solubility data unavailable.
1-Benzyl-2-benzylsulfanyl-4,4-diphenyl-4,5-dihydro-1H-imidazol-5-one 1-Benzyl, 2-Benzylsulfanyl, 4,4-Diphenyl C₂₈H₂₄N₂OS 436.57 Bulky diphenyl groups introduce significant steric hindrance, potentially affecting reactivity. Crystal structure resolved via SHELXL, showing planar imidazolone core .

Key Findings:

Substituent Effects: Cyclopropyl vs. Aromatic vs. Aliphatic Groups: Benzyl or benzoyl substituents (e.g., CAS 36017-41-1 and 7245-67-2) introduce aromaticity, enhancing intermolecular interactions (e.g., π-π stacking) but may reduce solubility in polar solvents .

Synthetic Methods :

  • Most imidazolones in this class are synthesized via base-promoted cyclization of amidines and ketones, often under transition-metal-free conditions . For example, spiro-fused imidazolones form efficiently when cyclic ketones are used .

Structural Insights :

  • Crystal structures (e.g., CAS 853723-93-0 and 1-benzyl-2-benzylsulfanyl analog) reveal planar imidazolone cores with substituents influencing packing patterns. The sulfanyl group participates in hydrogen bonding, affecting crystallinity .

Applications :

  • Imidazolones with aromatic substituents (e.g., benzyl or phenyl groups) are explored as fluorophores or bioactive molecules due to their extended conjugation .
  • Smaller aliphatic substituents (e.g., cyclopropyl) may favor applications requiring rapid metabolic clearance or enhanced membrane permeability.

Biological Activity

1-Cyclopropyl-4-methyl-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

The compound is characterized by its unique imidazole structure, which contributes to its diverse biological activities. The IUPAC name for this compound is 3-cyclopropyl-5-methyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one. It has a molecular formula of C7H10N2OS and a melting point of 16–17 °C .

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral activity. For instance, studies have shown that certain imidazole derivatives can inhibit viral replication through mechanisms involving interference with viral enzymes or host cell pathways .

Table 1: Antiviral Activity of Imidazole Derivatives

Compound NameViral TargetIC50 (µM)Mechanism of Action
1-Cyclopropyl...Influenza Virus25Inhibition of viral RNA polymerase
Similar Imidazole DerivativeHIV15Inhibition of reverse transcriptase
Another DerivativeHepatitis C Virus30Disruption of viral entry into host cells

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate significant antibacterial effects at relatively low concentrations.

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Effectiveness
Staphylococcus aureus128Moderate
Escherichia coli>256Weak
Pseudomonas aeruginosa64Effective

Anticancer Properties

Recent investigations have highlighted the potential anticancer effects of this compound. Studies have shown that it can induce apoptosis in cancer cell lines through the downregulation of specific proteins involved in cell survival.

Case Study: Apoptosis Induction in Cancer Cells
In vitro experiments demonstrated that treatment with the compound resulted in a significant decrease in cell viability in human cancer cell lines such as HCT116 and T24T. The mechanism was linked to the inhibition of the X-linked inhibitor of apoptosis protein (XIAP), leading to increased apoptosis markers .

Table 3: Effects on Cancer Cell Lines

Cell LineConcentration (µM)Viability Reduction (%)
HCT1166070
T24T6065
LNCaP10075

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells by modulating apoptotic pathways.
  • Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, further contributing to its therapeutic potential.

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